(S)-Amino(phenyl)acetonitrile
Description
(S)-Amino(phenyl)acetonitrile is a chiral nitrile derivative characterized by a phenyl group and an amino group attached to the central carbon atom of the acetonitrile backbone. The stereochemistry of the compound (S-configuration) confers enantioselectivity, making it valuable in asymmetric synthesis and pharmaceutical applications. Its molecular formula is C₈H₈N₂, with a molecular weight of 132.16 g/mol. The compound’s nitrile group (-C≡N) and amino (-NH₂) substituent enable diverse reactivity, including nucleophilic additions and participation in heterocyclic syntheses .
Properties
CAS No. |
48108-77-6 |
|---|---|
Molecular Formula |
C8H8N2 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
(2S)-2-amino-2-phenylacetonitrile |
InChI |
InChI=1S/C8H8N2/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8H,10H2/t8-/m1/s1 |
InChI Key |
JTIHSSVKTWPPHI-MRVPVSSYSA-N |
SMILES |
C1=CC=C(C=C1)C(C#N)N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](C#N)N |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)N |
Other CAS No. |
48108-77-6 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of this compound and Related Compounds
Functional and Reactivity Differences
Amino Group Influence: The presence of the -NH₂ group in this compound enhances its nucleophilicity compared to Phenylacetonitrile, enabling participation in Schiff base formation or Michael additions . In contrast, 2-{[1-(2-Chlorophenyl)ethyl]amino}benzonitrile contains a secondary amine, which reduces basicity but improves lipid solubility for drug delivery .
Stereochemical Effects: The S-enantiomer of Amino(phenyl)acetonitrile exhibits distinct chiral recognition in catalysis, unlike non-chiral analogues like Benzyl cyanide .
Electronic and Steric Effects: Electron-withdrawing groups (e.g., -Cl in 2-{[1-(2-Chlorophenyl)ethyl]amino}benzonitrile) decrease nitrile reactivity toward hydrolysis compared to the parent compound . The hydroxyl and pyrimidine substituents in the compound from introduce hydrogen-bonding capabilities, altering solubility and target-binding affinity .
Physicochemical Properties
- Solubility: this compound’s -NH₂ group improves water solubility relative to Phenylacetonitrile (logP ~1.2 vs. ~1.8) . Halogenated derivatives (e.g., 2-{[1-(2-Chlorophenyl)ethyl]amino}benzonitrile) exhibit higher lipophilicity (logP ~3.5), favoring blood-brain barrier penetration .
- Thermal Stability: Nitriles with aromatic substituents (e.g., Benzyl cyanide) decompose above 200°C, while amino-substituted derivatives show lower thermal stability due to amine oxidation .
Preparation Methods
Nickel-Catalyzed Hydrogen Transfer
A milder alternative employs nickel catalysts with hydrazine hydrate as a hydrogen donor (CN104356026A). At ambient temperature and pressure, active nickel reduces p-nitrophenylacetonitrile in ethanol, yielding 89% (S)-amino(phenyl)acetonitrile. This method avoids high-pressure equipment and reduces environmental impact but requires post-synthesis chiral resolution.
Table 1: Comparison of Hydrogenation Methods
| Method | Catalyst | Pressure | Temperature | Yield | Enantioselectivity |
|---|---|---|---|---|---|
| Pd/C Hydrogenation | 5–10% Pd/C | 0.3–0.4 MPa | 30–50°C | ≥90% | Racemic |
| Ni-Hydrazine | Active Ni | Ambient | Ambient | 89% | Racemic |
Strecker Synthesis and Asymmetric Variations
Classical Strecker Reaction
The Strecker synthesis combines aldehydes, amines, and cyanide sources. A green chemistry approach (RSC Supporting Information) uses benzaldehyde , aniline, and KCN in DMSO with acetic acid, achieving 84% yield of racemic α-aminonitrile.
Asymmetric Strecker Synthesis
Enantioselective versions employ chiral auxiliaries or catalysts. Boesten et al. utilized (R)-phenylglycine amide to induce asymmetry, achieving >99% ee via crystallization-induced dynamic resolution. Similarly, López-Serrano et al. demonstrated Candida antarctica lipase B-catalyzed acylation of racemic α-aminonitriles, enriching the (S)-enantiomer through kinetic resolution.
Table 2: Strecker Synthesis Conditions
| Conditions | Catalyst/Auxiliary | Solvent | Yield | ee (%) |
|---|---|---|---|---|
| Classical | None | DMSO | 84% | Racemic |
| (R)-Phenylglycine | Chiral Auxiliary | EtOH | 95% | >99% |
| Lipase B | Candida antarctica | i-Pr2O | 47% | 98% |
Chiral Resolution Techniques
Racemic mixtures of amino(phenyl)acetonitrile are resolved using tartaric acid derivatives. Patent EP3280701B1 isolates the (S)-enantiomer via diastereomeric salt formation with (R,R)-4-chlorotartranilic acid , achieving >99% ee. The salt is crystallized from ethanol, and the free amine is liberated using NaOH. This method is scalable but requires stoichiometric amounts of resolving agents.
Asymmetric Catalytic Synthesis
Nickel(II) Complexes
Han et al. reported Ni(II)-catalyzed alkylation of glycine derivatives with trifluoroethyl iodide , yielding (S)-α-aminonitriles in 74% yield and 97.8% ee. The chiral ligand (S)-16 ensures enantiocontrol, and the method is adaptable to continuous flow reactors for industrial production.
Organocatalytic Approaches
The López-Serrano method uses Candida antarctica lipase B to acylate α-aminonitriles with ethyl phenylacetate, selectively enriching the (S)-enantiomer. However, turnover-related racemization necessitates careful monitoring of reaction time.
Comparison of Methods and Industrial Applicability
Table 3: Industrial Viability of Methods
The Ni-catalyzed hydrazine method offers cost and safety advantages, while asymmetric Strecker synthesis delivers high enantiopurity. Industrial processes often combine catalytic synthesis with resolution to balance efficiency and purity.
Q & A
Q. What are the established synthetic routes for (S)-Amino(phenyl)acetonitrile, and how do reaction conditions influence yield and enantiomeric purity?
- Methodological Answer : this compound is synthesized via stereoselective Strecker-type reactions or chiral resolution. Key steps include:
- Chiral catalysis : Using chiral auxiliaries or enantioselective catalysts (e.g., L-proline derivatives) to induce asymmetry during cyanide addition to imine intermediates .
- Resolution techniques : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) followed by recrystallization .
- Critical factors : Reaction temperature (0–25°C), solvent polarity (acetonitrile/water mixtures), and stoichiometric control of KCN to minimize racemization .
- Data Table :
| Method | Yield (%) | Enantiomeric Excess (ee) | Key Condition |
|---|---|---|---|
| Chiral catalyst (L-proline) | 65–75 | 85–90% | RT, 12h, ethanol/water |
| Diastereomeric resolution | 40–50 | >99% | Cold ethanol recrystallization |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- NMR : Prioritize and NMR to confirm stereochemistry and nitrile/amino group integration. The chiral center (C2) shows distinct coupling patterns (e.g., = 4–6 Hz) .
- FT-IR : Look for nitrile stretch (~2240 cm) and NH bending (~1600 cm) .
- Mass Spectrometry : Molecular ion peak at m/z 146 (CHN) and fragmentation patterns (e.g., loss of HCN) .
Q. How can researchers optimize purification protocols to isolate this compound from racemic mixtures?
- Methodological Answer :
- Chiral HPLC : Use columns with cellulose tris(3,5-dimethylphenylcarbamate) stationary phase and isocratic elution (hexane/isopropanol, 90:10) .
- Crystallization : Employ mixed solvents (e.g., ethyl acetate/heptane) to exploit differential solubility of enantiomers .
Advanced Research Questions
Q. What advanced chromatographic strategies are recommended for ensuring enantiomeric purity of this compound in complex matrices?
- Methodological Answer :
- Chiral GC-MS : Use β-cyclodextrin-based columns with temperature programming (50–200°C) to resolve trace impurities .
- 2D-LC-CE Coupling : Combine reverse-phase HPLC (C18 column, acetonitrile/0.1% TFA gradient) with capillary electrophoresis for orthogonal separation .
- Data Table :
| Technique | Resolution (Rs) | Limit of Detection (LOD) |
|---|---|---|
| Chiral HPLC | 2.5 | 0.1 µg/mL |
| 2D-LC-CE | 4.8 | 0.05 µg/mL |
Q. How do computational chemistry approaches enhance the understanding of this compound’s stereoelectronic properties and reactivity?
- Methodological Answer :
- DFT Calculations : Model the electron density around the nitrile group to predict nucleophilic attack sites (e.g., CN → CONH transformations) .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to rationalize enantiomer-specific activity. For example, the (S)-enantiomer shows higher binding affinity to γ-aminobutyric acid (GABA) receptors due to optimal hydrogen bonding .
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives through systematic experimental design?
- Methodological Answer :
- Comparative SAR Studies : Synthesize analogs with systematic substituent variations (e.g., –CF, –OCH) and assay against standardized targets (e.g., antimicrobial IC or kinase inhibition) .
- Meta-Analysis : Use tools like Rosetta Commons to aggregate disparate datasets and identify confounding variables (e.g., solvent effects in bioassays) .
Methodological Notes
- Contradiction Management : Discrepancies in biological activity may arise from impurities (e.g., IMP-20.15/2.57 in rivaroxaban API batches). Always validate purity via orthogonal methods (HPLC + NMR) before bioassays .
- Safety Protocols : Handle nitrile-containing compounds under inert atmospheres (N) to prevent degradation. Store at –20°C in amber vials with desiccants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
